N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
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Overview
Description
N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 5,7-dimethylbenzo[d]thiazole: This can be achieved by the cyclization of 2-amino-4,6-dimethylbenzenethiol with a suitable reagent such as carbon disulfide.
Sulfonylation: The resulting benzo[d]thiazole derivative is then sulfonylated using a sulfonyl chloride, such as morpholinosulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Hydrazide Formation: Finally, the sulfonylated benzo[d]thiazole is reacted with hydrazine hydrate to form the desired benzohydrazide derivative.
Industrial Production Methods
Industrial production of N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and chloroform.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer and anti-inflammatory activities, showing potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and inflammation, such as kinases and cyclooxygenases.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can be compared with other benzothiazole derivatives:
5,7-Dimethylbenzo[d]thiazol-2-yl)-N-methylglycine: Similar structure but different functional groups, leading to distinct biological activities.
2-Aminobenzothiazole: A simpler benzothiazole derivative with broad applications in medicinal chemistry.
Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Another benzothiazole derivative with potential anticancer properties.
The uniqueness of N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-13-11-14(2)18-17(12-13)21-20(29-18)23-22-19(25)15-3-5-16(6-4-15)30(26,27)24-7-9-28-10-8-24/h3-6,11-12H,7-10H2,1-2H3,(H,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAMKZZVLFSYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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